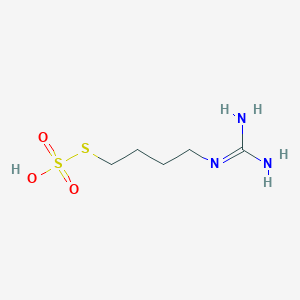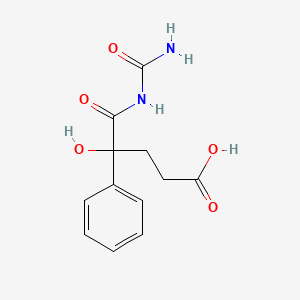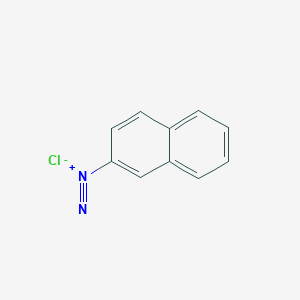
(4-Benzoylphenyl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Benzoylphenyl)acetonitrile is an organic compound with the molecular formula C15H11NO It is characterized by a benzoyl group attached to a phenyl ring, which is further connected to an acetonitrile group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Benzoylphenyl)acetonitrile typically involves the reaction of benzoyl chloride with phenylacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is often obtained through distillation and crystallization processes.
化学反応の分析
Types of Reactions: (4-Benzoylphenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Benzoylbenzoic acid.
Reduction: (4-Benzoylphenyl)ethylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(4-Benzoylphenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (4-Benzoylphenyl)acetonitrile involves its interaction with various molecular targets. The nitrile group can act as a nucleophile, participating in reactions that modify biological molecules. The benzoyl group can enhance the compound’s ability to interact with enzymes and receptors, potentially leading to biological effects such as enzyme inhibition or receptor modulation.
類似化合物との比較
Benzyl cyanide: Similar structure but lacks the benzoyl group.
Phenylacetonitrile: Similar structure but lacks the benzoyl group.
Benzoylacetonitrile: Similar structure but with different substitution patterns.
Uniqueness: (4-Benzoylphenyl)acetonitrile is unique due to the presence of both benzoyl and nitrile groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a promising candidate for pharmaceutical research.
特性
CAS番号 |
21192-61-0 |
|---|---|
分子式 |
C15H11NO |
分子量 |
221.25 g/mol |
IUPAC名 |
2-(4-benzoylphenyl)acetonitrile |
InChI |
InChI=1S/C15H11NO/c16-11-10-12-6-8-14(9-7-12)15(17)13-4-2-1-3-5-13/h1-9H,10H2 |
InChIキー |
ICHCUXZCEQWBNV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3-Dimethyl-6-(piperidin-1-yl)-6,7,8,9-tetrahydro-5h-benzo[7]annulen-5-ol](/img/structure/B14707279.png)

![[6-oxo-2-[(Z)-pent-3-en-1-ynyl]pyran-3-yl]-[6-oxo-2-[(E)-pent-3-en-1-ynyl]pyran-3-yl]mercury](/img/structure/B14707283.png)
![{[5-(Methoxycarbonyl)furan-2-yl]methyl}(triphenyl)phosphanium chloride](/img/structure/B14707287.png)


![1-[(1R,5R,6S,9S)-9,12-dihydroxy-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[12.5.3.15,9.01,14.02,11.06,11]tricosa-2,21-dien-22-yl]ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate](/img/structure/B14707300.png)

![8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-methyl-4-phenyl-1-thia-4,8-diazaspiro[4.5]decan-3-one;oxalic acid](/img/structure/B14707319.png)

![Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolan]-3-one, 4,7,7-trimethyl-](/img/structure/B14707322.png)



